molecular formula C8H15NO B1371970 1-Piperidin-3-ylpropan-1-one CAS No. 1177307-97-9

1-Piperidin-3-ylpropan-1-one

Cat. No. B1371970
CAS RN: 1177307-97-9
M. Wt: 141.21 g/mol
InChI Key: LLMKXWOGGBBSTI-UHFFFAOYSA-N
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Description

1-Piperidin-3-ylpropan-1-one is a chemical compound with the empirical formula C8H15NO . It is a heterocyclic compound that contains a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

A convenient one-pot, three-component, and solvent-free procedure for the preparation of substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which has made a significant improvement of previously reported methods, has been developed .


Molecular Structure Analysis

The molecular structure of 1-Piperidin-3-ylpropan-1-one consists of a piperidine ring, which adopts a chair conformation . The dihedral angles between the mean plane of the piperidine ring and the phenyl rings are 89.78 (7) and 48.30 (8) .


Chemical Reactions Analysis

Piperidine derivatives exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antimalarial, and general anesthetic . The biological properties of piperidines are highly dependent on the type and position of substituents on the heterocyclic ring .


Physical And Chemical Properties Analysis

1-Piperidin-3-ylpropan-1-one has a molecular weight of 141.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmacodynamics of Tolperisone

Tolperisone, a variant of 1-Piperidin-3-ylpropan-1-one, is recognized for its pharmacodynamic effects in pathologically elevated skeletal muscle tone (spasticity) and related pains. This compound's action on sodium and calcium channels, as well as its effects on cell and tissue preparations, have been extensively analyzed (Tekes, 2014).

Modulation of Glutamate Receptors

Research on 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a derivative of 1-Piperidin-3-ylpropan-1-one, has shown its ability to modulate glutamatergic transmission in the brain. This compound enhances long-term potentiation in the hippocampus and improves memory retention in various tasks (Stäubli et al., 1994).

Gastric Antisecretory Agents

4-(Diphenylmethyl)-1-piperidinemethanimine, related to 1-Piperidin-3-ylpropan-1-one, has shown significant potential as a nonanticholinergic gastric antisecretory drug, useful in treating peptic ulcer disease (Scott et al., 1983).

Synthesis of Piperidin Derivatives

The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, stemming from 1-Piperidin-3-ylpropan-1-one, is crucial in medicinal chemistry and drug discovery. These derivatives are obtained from nipecotamide and isonipecotamide, highlighting their importance in pharmaceutical applications (Košak et al., 2014).

Cannabinoid Receptor Antagonists

Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, derived from 1-Piperidin-3-ylpropan-1-one, serve as cannabinoid receptor antagonists. They offer potential therapeutic benefits in countering the side effects of cannabinoids (Lan et al., 1999).

Inverse Agonists at Cannabinoid CB1 Receptor

Research on biarylpyrazole derivatives like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide reveals their role as inverse agonists/antagonists at the cannabinoid CB1 receptor, highlighting their significance in medical research (Hurst et al., 2006).

CGRP Receptor Antagonist

The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a derivative of 1-Piperidin-3-ylpropan-1-one, acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist, useful in cardiovascular and migraine research (Cann et al., 2012).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, connected to 1-Piperidin-3-ylpropan-1-one, have been studied for their anti-acetylcholinesterase activity, suggesting their potential use in treating dementia and Alzheimer's disease (Sugimoto et al., 1990).

Safety and Hazards

According to Sigma-Aldrich, the safety information for 1-Piperidin-3-ylpropan-1-one includes hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research might focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-piperidin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKXWOGGBBSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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